REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([Br:8])=[CH:6][CH:7]=1.[Br:10]Br>>[Br:1][C:2]1[CH:3]=[C:4]([C:5]([Br:8])=[CH:6][CH:7]=1)[CH2:9][Br:10]
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Name
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|
Quantity
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74.9 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=CC1)Br)C
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Name
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|
Quantity
|
15.5 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 250 ml three-necked round-bottom flask equipped with a reflux condenser
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Type
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ADDITION
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Details
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was added dropwise under exposure to 500 W lamp for 3 hours at 190° C
|
Duration
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3 h
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Type
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DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave colorless liquid, b.p. 132-135° C./3 mm Hg
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(CBr)C(=CC1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |